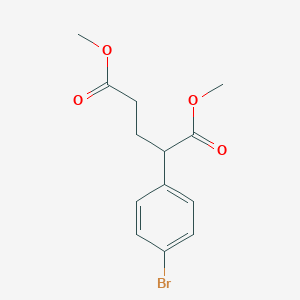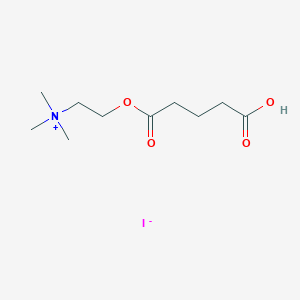
Methoxytriethyleneoxyundecyltrimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxytriethyleneoxyundecyltrimethoxysilane is a specialized organosilane compound with the molecular formula C21H46O7Si and a molecular weight of 438.67 g/mol . This compound is known for its unique structure, which includes a methoxy group, triethyleneoxy chain, and undecyltrimethoxysilane moiety. It is primarily used as a chemical intermediate and has applications in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxytriethyleneoxyundecyltrimethoxysilane is synthesized through a series of chemical reactions involving the introduction of methoxy and triethyleneoxy groups to an undecyltrimethoxysilane backbone. The synthesis typically involves the following steps:
Hydrosilylation: The reaction of an alkene with a hydrosilane in the presence of a catalyst to form a silane intermediate.
Methoxylation: The final step involves the addition of methoxy groups to the silane intermediate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation and etherification processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Methoxytriethyleneoxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Condensation: Can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often carried out at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methoxytriethyleneoxyundecyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion of organic and inorganic materials.
Medicine: Investigated for its potential in drug delivery systems and the development of medical devices.
Wirkmechanismus
The mechanism of action of methoxytriethyleneoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silane groups that can undergo hydrolysis and condensation reactions. The compound’s triethyleneoxy chain provides flexibility and enhances its compatibility with various materials .
Molecular Targets and Pathways:
Surface Modification: The silane groups react with hydroxyl groups on surfaces, forming stable siloxane bonds.
Adhesion Promotion: The compound enhances adhesion by forming a covalent bond with the substrate, improving the mechanical properties of the material.
Vergleich Mit ähnlichen Verbindungen
Methoxytriethyleneoxyundecyltrimethoxysilane can be compared with other organosilane compounds, such as:
- Trimethoxypropylsilane
- Triethoxyoctylsilane
- Methoxytriethyleneoxyoctyltrimethoxysilane
Uniqueness: this compound is unique due to its specific combination of methoxy, triethyleneoxy, and undecyltrimethoxysilane groups. This structure provides it with distinct properties, such as enhanced flexibility, improved adhesion, and compatibility with a wide range of materials .
Eigenschaften
Molekularformel |
C21H40O7Si |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
trimethoxy-[2-[2-[2-(1-methoxyoctyl)oxetan-2-yl]oxetan-2-yl]oxetan-2-yl]silane |
InChI |
InChI=1S/C21H40O7Si/c1-6-7-8-9-10-11-18(22-2)19(12-15-26-19)20(13-16-27-20)21(14-17-28-21)29(23-3,24-4)25-5/h18H,6-17H2,1-5H3 |
InChI-Schlüssel |
FIHUJYJCWSQAMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C1(CCO1)C2(CCO2)C3(CCO3)[Si](OC)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


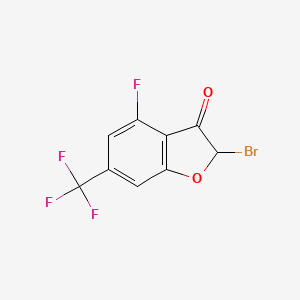

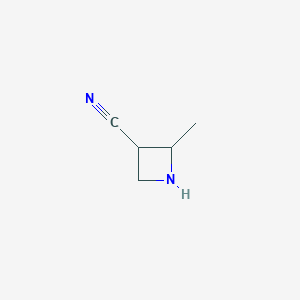
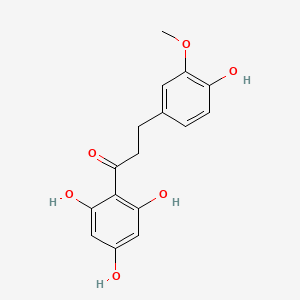

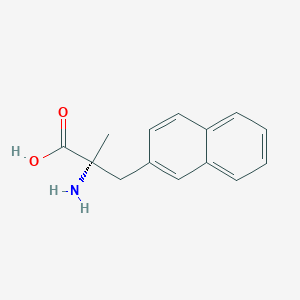
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
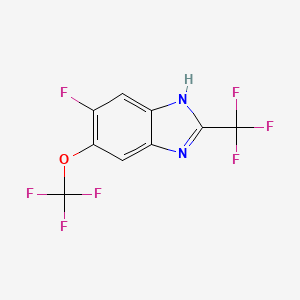

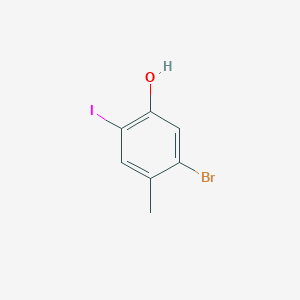
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
